molecular formula C24H20ClN3O4S B2973000 2-chloro-6-ethoxy-3-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline CAS No. 864925-21-3

2-chloro-6-ethoxy-3-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline

Cat. No.: B2973000
CAS No.: 864925-21-3
M. Wt: 481.95
InChI Key: OUDHAZUCSJDCFC-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxy-3-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a complex synthetic compound designed for advanced chemical and pharmaceutical research. This molecule integrates a quinoline core, a dihydropyrazoline scaffold, and a furan heterocycle, making it a valuable intermediate in medicinal chemistry and drug discovery. The core structural motif of this compound is the 4,5-dihydro-1H-pyrazole (pyrazoline) ring. Pyrazoline derivatives are a subject of significant research interest due to their diverse biological activities. Studies on structurally similar compounds have demonstrated potential as antituberculosis agents, with the pyrazoline ring serving as a key pharmacophore . The incorporation of a sulfonyl group (phenylsulfonyl) can enhance metabolic stability and influence the compound's binding affinity to biological targets. This compound is intended for research applications only. It is strictly for use in laboratory settings and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

3-[2-(benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-6-ethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4S/c1-2-31-17-10-11-20-16(13-17)14-19(24(25)26-20)22-15-21(23-9-6-12-32-23)27-28(22)33(29,30)18-7-4-3-5-8-18/h3-14,22H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDHAZUCSJDCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3S(=O)(=O)C4=CC=CC=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-6-ethoxy-3-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing information from various studies, data tables, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H20ClN3O3SC_{20}H_{20}ClN_3O_3S. It features a quinoline core substituted with a chloro group at the 2-position and an ethoxy group at the 6-position. Additionally, it contains a furan moiety and a phenylsulfonyl group linked via a pyrazole ring.

Structural Characteristics

FeatureDescription
Molecular Weight 405.90 g/mol
Functional Groups Chloro, ethoxy, furan, phenylsulfonyl, pyrazole
Core Structure Quinoline

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed broad-spectrum antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the furan and pyrazole rings in this compound may enhance its interaction with bacterial enzymes or DNA.

Anticancer Potential

Quinoline derivatives are often investigated for their anticancer properties. The compound's structure suggests potential activity against cancer cell lines. For instance, derivatives with similar structures have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells . The specific mechanism often involves the inhibition of key signaling pathways such as MEK/ERK.

Structure-Activity Relationship (SAR)

The biological activity of quinoline compounds is highly dependent on their structural modifications. Studies have indicated that substituents on the quinoline ring can significantly alter their potency and selectivity . For example, the introduction of halogen atoms or ethoxy groups has been linked to enhanced biological activity.

Study on Antiviral Activity

A notable study explored the antiviral properties of related quinoline compounds against HIV-1. Compounds with similar furan and quinoline structures demonstrated potent inhibitory effects on HIV-1 replication in infected cells . The study highlighted the importance of structural features in enhancing antiviral activity.

In Vivo Studies on Tumor Models

In vivo studies using xenograft models have shown that compounds analogous to this compound effectively reduced tumor size when administered at specific dosages . These findings suggest a promising therapeutic application in oncology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Parameters of Selected Analogs
Compound Name Molecular Formula Molecular Weight Substituents (Pyrazoline Ring) Boiling Point (°C) Density (g/cm³)
Target Compound (Phenylsulfonyl) C25H21ClN3O4S 506.97* Furan-2-yl, phenylsulfonyl Not reported Not reported
Methylsulfonyl Analog C19H18ClN3O4S 419.88 Furan-2-yl, methylsulfonyl 580.7 (Predicted) 1.47 (Predicted)
(5R)-4-Methylphenyl-Methylsulfonyl Analog C22H22ClN3O3S 443.95 4-Methylphenyl, methylsulfonyl Not reported Not reported
4-Chlorophenyl-Acetyl Analog C27H21Cl2N3O 474.38 4-Chlorophenyl, acetyl Not reported Not reported

*Calculated based on structural similarity.

Key Observations :

  • The phenylsulfonyl group in the target compound increases molecular weight compared to methylsulfonyl analogs, likely reducing solubility due to enhanced hydrophobicity.
  • Methylsulfonyl analogs (e.g., ) exhibit higher predicted boiling points (~580°C), attributed to stronger dipole-dipole interactions.
  • Chlorophenyl substituents (e.g., ) increase molecular weight and may enhance halogen bonding in biological systems.

Stereochemical and Conformational Variations

  • The target compound’s stereochemical configuration is unspecified but could significantly influence its activity.
  • Crystal Structure Insights: Derivatives like 6-chloro-2-methyl-4-phenylquinoline () were resolved via X-ray crystallography (R factor = 0.052), revealing planar quinoline systems and dihedral angles critical for intermolecular interactions.

Bioactivity and Functional Group Correlations

Table 2: Bioactive Analogs and Key Findings
Compound Name Bioactive Substituents IC50/Activity Reference
Thiazole-Chlorothiophene Hybrid Benzylthio, chlorothiophene Superoxide inhibition (IC50 = 6.2 μM)
Methoxyphenyl-Benzothiazole Derivative Methoxyphenyl, benzothiazole Antitumor, antidepressant (qualitative)
Target Compound (Phenylsulfonyl) Phenylsulfonyl, furan-2-yl Not reported N/A

Key Observations :

  • Sulfur-containing groups (e.g., thiophene in ) enhance radical scavenging and enzyme inhibition, suggesting that the target compound’s furan-2-yl group (oxygen-based) may offer distinct electronic properties for redox-mediated activities.

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